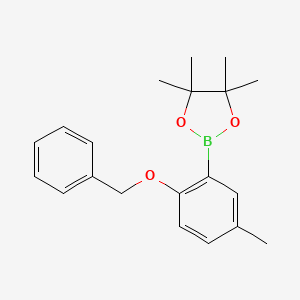

2-Benzyloxy-5-methylphenylboronic acid pinacol ester

Overview

Description

2-Benzyloxy-5-methylphenylboronic acid pinacol ester: is an organic compound with the molecular formula C20H25BO3 and a molecular weight of 324.22 g/mol . This compound is a boronic ester, which is a derivative of boronic acid where the hydroxyl group is replaced by an alkoxy group. Boronic esters are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

This compound is a unique chemical provided to early discovery researchers , and its specific targets may vary depending on the context of the research.

Mode of Action

Boronic acids and their esters, including this compound, are known to interact with biological targets through covalent bonding .

Biochemical Pathways

Boronic acids and their esters are known to be involved in various biochemical reactions, including the formation and breaking of covalent bonds .

Pharmacokinetics

The bioavailability of boronic acids and their esters is generally influenced by their stability in water and their susceptibility to hydrolysis .

Result of Action

Boronic acids and their esters are known to have various effects at the molecular and cellular level, depending on their specific targets and the context of their use .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can significantly influence the rate of hydrolysis of boronic pinacol esters, including this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyloxy-5-methylphenylboronic acid pinacol ester typically involves the reaction of 2-benzyloxy-5-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyloxy-5-methylphenylboronic acid pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding boronic acid.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).

Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Hydrolysis: 2-Benzyloxy-5-methylphenylboronic acid.

Scientific Research Applications

2-Benzyloxy-5-methylphenylboronic acid pinacol ester is used in various scientific research applications, including:

Organic Synthesis: It is a key reagent in the Suzuki-Miyaura coupling reaction, which is widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Medicinal Chemistry: The compound is used in the development of boron-containing drugs and drug delivery systems.

Material Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials.

Comparison with Similar Compounds

- 2-Amino-5-methylphenylboronic acid pinacol ester

- 5-(Methoxycarbonyl)-2-methylphenylboronic acid pinacol ester

- 2-Methoxy-5-methoxycarbonylphenylboronic acid pinacol ester

Comparison: 2-Benzyloxy-5-methylphenylboronic acid pinacol ester is unique due to its benzyloxy substituent, which provides distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis .

Biological Activity

2-Benzyloxy-5-methylphenylboronic acid pinacol ester is a boronic acid derivative characterized by its unique structure, which includes a benzyloxy group and a pinacol ester. While the compound itself does not exhibit significant biological activity, it serves as an important precursor in organic synthesis, particularly in the context of drug development and material science. This article explores the biological activity, potential applications, and relevant research findings associated with this compound.

- Molecular Formula : CHBO

- Molecular Weight : Approximately 324.23 g/mol

- Structure : The compound features a boronic acid functional group, which is known for its reactivity in various chemical reactions, particularly Suzuki-Miyaura coupling.

Key Points:

- Lack of Direct Biological Activity : The compound itself is not extensively documented to possess specific biological activities. Its primary function is as an intermediate for more complex organic molecules.

- Reactivity with Enzymes : Boronic acids can inhibit certain enzymes by forming reversible covalent bonds with diols in glycoproteins or other biomolecules, which may suggest potential applications in medicinal chemistry.

- Applications in Drug Development : While direct biological activity is not established, derivatives of boronic acids have been explored for their potential in developing therapeutics targeting various diseases.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other related boronic acid derivatives:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Methylphenylboronic Acid Pinacol Ester | Contains a methyl group on the phenyl ring | Commonly used in Suzuki coupling reactions |

| 3-Benzyloxyphenylboronic Acid Pinacol Ester | Substituted at the meta position | Exhibits different reactivity patterns |

| 2-(4-Methoxyphenyl)boronic Acid Pinacol Ester | Contains a methoxy group | Offers distinct electronic properties affecting reactivity |

The unique combination of the benzyloxy group and the methyl substitution at the 5-position allows for specific steric and electronic properties that may enhance its reactivity and selectivity in synthetic applications compared to similar compounds.

While specific mechanisms of action for this compound are not well-documented, boronic acids generally interact with biomolecules through:

- Covalent Bond Formation : Boronic acids can form covalent bonds with hydroxyl groups present in sugars or other biomolecules.

- Enzyme Inhibition : They may inhibit enzymes by mimicking natural substrates or by binding to active sites.

Case Studies and Research Findings

Research into boronic acids has highlighted their potential in various therapeutic areas. Here are some relevant findings:

- Enzyme Inhibition Studies : Boronic acids have been shown to inhibit proteases and other enzymes involved in disease pathways. For instance, certain boron-containing compounds were evaluated for their ability to inhibit serine proteases, which play roles in cancer progression .

- Drug Development Applications : The use of boronic acids in drug development has been explored extensively. For example, compounds similar to this compound have been incorporated into drug design strategies aimed at targeting cystic fibrosis transmembrane conductance regulator (CFTR) channels .

- Material Science Applications : Boronic acid derivatives are also being investigated for their utility in creating new materials with specific properties, such as sensors and drug delivery systems.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(5-methyl-2-phenylmethoxyphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BO3/c1-15-11-12-18(22-14-16-9-7-6-8-10-16)17(13-15)21-23-19(2,3)20(4,5)24-21/h6-13H,14H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPULHNEQKEFFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718756 | |

| Record name | 2-[2-(Benzyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204580-85-7 | |

| Record name | 2-[2-(Benzyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.